C.I. Disperse Blue 301 C.I. Disperse Blue 301
Brand Name: Vulcanchem
CAS No.: 105635-65-2
VCID: VC20740220
InChI: InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29)
SMILES: CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC
Molecular Formula: C21H25BrN6O8
Molecular Weight: 569.4 g/mol

C.I. Disperse Blue 301

CAS No.: 105635-65-2

Cat. No.: VC20740220

Molecular Formula: C21H25BrN6O8

Molecular Weight: 569.4 g/mol

* For research use only. Not for human or veterinary use.

C.I. Disperse Blue 301 - 105635-65-2

CAS No. 105635-65-2
Molecular Formula C21H25BrN6O8
Molecular Weight 569.4 g/mol
IUPAC Name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29)
Standard InChI Key YTGJTRYIRSPFPM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC

C.I. Disperse Blue 301 is a complex organic compound with varying chemical identities in the literature. The compound is primarily identified by its CAS registry numbers, which show some inconsistency across reference materials.

Chemical Nomenclature

The chemical is formally known as N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl}acetamide. It belongs to the azo class of dyes, characterized by the presence of one or more azo bonds (-N=N-) in its molecular structure .

Registry Information

Two distinct CAS numbers appear in the literature for this compound:

  • 105635-65-2: Most commonly cited in chemical databases and commercial listings

  • 26377-33-3: An alternative registry number appearing in some sources

Molecular Composition

The molecular formula of C.I. Disperse Blue 301 is C₂₁H₂₅BrN₆O₈, with a calculated molecular weight of 569.363 g/mol . The compound contains multiple functional groups including nitro groups, an azo linkage, methoxy substituents, and an acetamide group, contributing to its chromophoric properties.

PropertyValue
Molecular FormulaC₂₁H₂₅BrN₆O₈
Molecular Weight569.363 g/mol
Exact Mass568.091736
Chemical ClassAzo dye
ColorDeep blue

Physical and Chemical Properties

C.I. Disperse Blue 301 exhibits specific physicochemical properties that make it suitable for textile applications. These properties determine its behavior during dyeing processes and its stability in the final dyed product.

Physical State and Appearance

The compound typically appears as a blue to navy blue powder at room temperature. Its deep coloration is due to the extensive conjugation in its molecular structure, which absorbs light in the visible spectrum.

Physical Constants

PropertyValueUnits
Density1.5±0.1g/cm³
Boiling Point742.3±60.0°C at 760 mmHg
Flash Point402.7±32.9°C
LogP4.44-
Vapor Pressure0.0±2.5mmHg at 25°C
Index of Refraction1.614-

These physical constants indicate a high-molecular-weight compound with extremely high boiling and flash points, characteristic of its complex structure and multiple functional groups .

Solubility Profile

C.I. Disperse Blue 301 demonstrates limited water solubility, which is typical of disperse dyes. This property necessitates its application as a fine dispersion rather than a true solution during the dyeing process. The compound shows greater solubility in organic solvents and can be temporarily solubilized in hydrophobic fiber materials during high-temperature dyeing procedures.

Synthesis and Preparation Methods

The industrial production of C.I. Disperse Blue 301 involves sophisticated organic synthesis procedures. Understanding these methods is crucial for quality control and process optimization in dye manufacturing.

Synthetic Pathway

The synthesis of C.I. Disperse Blue 301 typically follows a multi-step process:

  • Diazotization of 2-bromo-4,6-dinitroaniline in concentrated sulfuric acid

  • Preparation of the coupling component N,N-bis(methoxyethylamino)-2-methoxy-5-acetylaminobenzene

  • Coupling reaction between the diazonium salt and the prepared coupling component

  • Purification through filtration, washing, and drying procedures

Alternative Synthesis Routes

Two primary methods exist for synthesizing the coupling components required in the preparation:

  • p-Nitrochlorobenzene method

  • 2,4-Dinitrochlorobenzene method

Each method offers different advantages in terms of yield, purity, and economic viability for industrial scale production.

Process Optimization

Industrial production requires careful control of reaction parameters including:

  • Temperature regulation during diazotization (typically maintained below 5°C)

  • pH control during coupling reactions

  • Reaction time optimization to ensure complete conversion

  • Purification protocols to achieve desired color specifications

Industrial Applications

C.I. Disperse Blue 301 finds extensive use in commercial applications, primarily in the textile sector but also in other specialized fields.

Textile Dyeing Applications

The primary use of C.I. Disperse Blue 301 is in dyeing synthetic fibers, particularly polyester and its blends with other fabrics. The dye is valued for specific performance characteristics:

ApplicationPerformance Attributes
Polyester DyeingHigh color depth, excellent fastness to light
Nylon DyeingGood wash resistance, color stability
Direct PrintingDeep shade development, suitable for dark patterns
Textile BlendsCompatible with other dyes for complex color formulations

The dye is particularly noted for its ability to achieve deep navy blue shades that maintain their appearance even after repeated washing and exposure to light .

Technical Characteristics

C.I. Disperse Blue 301 demonstrates several technical advantages that contribute to its industrial utility:

  • High dyeing depth capabilities

  • Excellent lightfastness (resistance to fading from light exposure)

  • Good thermal stability during high-temperature dyeing processes

  • Compatibility with various textile finishing agents

Non-Textile Applications

Beyond textiles, the compound has applications in:

  • Coloration of plastics and polymeric materials

  • Research on dye chemistry and colorant behavior

  • Development of specialized color formulations for technical textiles

Market Analysis and Trends

RegionMarket Characteristics
Asia-PacificDominant market share due to concentrated textile manufacturing
EuropeFocus on eco-friendly dye applications and sustainable processes
North AmericaGrowing demand in technical textile and specialty applications
Latin AmericaExpanding textile sector driving increased consumption

The fastest growth is observed in emerging economies where textile manufacturing continues to expand rapidly .

Research Applications

C.I. Disperse Blue 301 serves as an important compound in various scientific research contexts beyond its commercial applications.

Chemical Research

In chemical studies, the compound is utilized for:

  • Investigations into azo dye chemistry

  • Development of new dyeing methodologies

  • Structure-property relationship studies

  • Analytical method development for dye detection and quantification

Environmental Research

The compound serves as a model substrate in environmental studies focused on:

  • Dye degradation mechanisms in wastewater treatment

  • Advanced oxidation processes for textile effluent remediation

  • Bioaccumulation and ecotoxicological assessments

  • Development of eco-friendly dyeing processes

Materials Science Applications

In materials science, C.I. Disperse Blue 301 is employed in:

  • Development of color-changing smart textiles

  • Photosensitive material research

  • Specialized polymer coloration studies

  • Optical property investigations of synthetic fibers

Environmental and Health Considerations

The production and use of C.I. Disperse Blue 301 raise several environmental and health considerations that require attention from manufacturers and regulators.

Toxicological Profile

Based on the structural similarity to other azo dyes, C.I. Disperse Blue 301 may present certain toxicological concerns that require careful handling:

Potential ConcernRecommended Precaution
Skin SensitizationUse of protective gloves during handling
Respiratory IrritationAdequate ventilation in production facilities
Aquatic ToxicityProper effluent treatment before discharge

The presence of nitro groups and azo linkages in the molecular structure warrants particular attention to potential sensitizing properties.

Environmental Fate

The environmental behavior of C.I. Disperse Blue 301 is characterized by:

  • Low biodegradability under aerobic conditions

  • Potential for bioaccumulation (indicated by LogP value of 4.44)

  • Persistence in aquatic environments

  • Limited photodegradation in natural water bodies

Sustainability Considerations

The textile industry's increasing focus on sustainability has implications for the production and use of C.I. Disperse Blue 301:

  • Development of cleaner synthesis routes with reduced environmental impact

  • Implementation of closed-loop dyeing processes to minimize waste

  • Research into biodegradable alternatives with similar coloration properties

  • Optimization of dyeing parameters to reduce energy and water consumption

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator